molecular formula C34H23ClN2 B8205576 4-([1,1'-Biphenyl]-4-yl)-6-(3'-chloro-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine

4-([1,1'-Biphenyl]-4-yl)-6-(3'-chloro-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine

Cat. No.: B8205576
M. Wt: 495.0 g/mol
InChI Key: XHEGLOKSJNMTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes multiple biphenyl and phenyl groups attached to a pyrimidine core

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reagents such as chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-([1,1’-Biphenyl]-4-yl)-6-(4-chlorophenyl)-2-phenylpyrimidine
  • 4-([1,1’-Biphenyl]-4-yl)-6-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine
  • 4-([1,1’-Biphenyl]-4-yl)-6-(3’-fluoro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine

Uniqueness

The uniqueness of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 3’ position of the biphenyl moiety can influence its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)phenyl]-2-phenyl-6-(4-phenylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H23ClN2/c35-31-13-7-12-30(22-31)26-16-20-28(21-17-26)33-23-32(36-34(37-33)29-10-5-2-6-11-29)27-18-14-25(15-19-27)24-8-3-1-4-9-24/h1-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEGLOKSJNMTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.